molecular formula C14H15ClN2O3S2 B12197860 N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12197860
M. Wt: 358.9 g/mol
InChI Key: ZRVIAQNUNWXELW-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a bicyclic sulfone-containing heterocyclic compound featuring a thieno[3,4-d]thiazole core fused with a tetrahydro ring system. The 4-chlorophenyl substituent at position 3 and the propanamide group at the nitrogen atom contribute to its structural uniqueness. For instance, thiopyrano[2,3-d]thiazole derivatives (e.g., Les-3384) and thiazolyl-hydrazide compounds demonstrate anticonvulsant and antitumour activities, suggesting possible pharmacological relevance for this compound .

Properties

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C14H15ClN2O3S2/c1-2-13(18)16-14-17(10-5-3-9(15)4-6-10)11-7-22(19,20)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3

InChI Key

ZRVIAQNUNWXELW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms. Common reagents include thioamides and α-haloketones.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced into the thiazole ring. This can be done using chlorobenzene derivatives under suitable conditions.

    Oxidation to Form the Sulfone Group: The thiazole ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Final Compound: The final step involves the condensation reaction to form the propanamide group, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or other reduced forms.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

    Condensation Reagents: Aldehydes, ketones, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Biological Activities

Research suggests that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazole and thieno groups have shown effectiveness against a range of bacteria and fungi. Preliminary studies indicate that N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide may possess similar properties.
  • Anticancer Potential : Thiazole derivatives have been explored for their anticancer properties. The unique structural configuration of this compound suggests it may interact with cancer cell pathways, inhibiting proliferation.
  • Anti-inflammatory Effects : Some thieno-thiazole derivatives exhibit anti-inflammatory properties. Investigations into the compound's mechanism of action could reveal pathways that mitigate inflammation.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno-Thiazole Core : This involves cyclization reactions that create the thieno-thiazole structure.
  • Introduction of Functional Groups : The chlorophenyl group is added through electrophilic aromatic substitution or similar methods.
  • Final Modifications : The propanamide moiety is introduced to complete the synthesis.

Optimization of reaction conditions (temperature, solvent choice) is crucial to maximize yield and purity.

Antimicrobial Activity Study

A study conducted on similar thiazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chlorophenyl group could enhance efficacy. This suggests that this compound may also show comparable or improved activity.

Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer effects of thiazole compounds on various cancer cell lines. The study found that specific substitutions on the thiazole ring significantly influenced cytotoxicity. This reinforces the potential of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table summarizes key structural analogs, their pharmacological activities, synthesis methods, and distinguishing features:

Compound Name / Code Core Structure Key Substituents/Modifications Pharmacological Activity Synthesis Method Key Data/References
Target Compound Tetrahydrothieno[3,4-d]thiazole 4-Chlorophenyl; 5,5-dioxido; propanamide Not reported Not detailed in evidence Hypothesized from analogs
Les-3384 (rel-N-(4-Chlorophenyl)-3-[(5aR,11bR)-2-oxo-5a,11b-dihydro-2H,5H-thiopyrano[2,3-d]thiazole]) Thiopyrano[2,3-d]thiazole 4-Chlorophenyl; chromeno-thiopyrano fusion Anticonvulsant (screening leader) Multi-step heterocyclic fusion
Compound 14 (N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)quinazolin-2-yl)thio)propanamide) Quinazolinone-thiazole hybrid 4-Chlorophenyl; trimethoxybenzyl; thioether linkage In vitro antitumour activity Reflux with K₂CO₃ in acetone
3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) Thiazole-hydrazide 4-Chlorophenyl; dimethylphenyl; hydrazide chain Not reported Condensation with substituted acetophenones
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Bis-chlorophenyl; thiocarbonohydrazide Not reported Hydrogen-bonded crystallization with methanol

Structural and Functional Insights:

Core Heterocycle Variations: The target compound’s tetrahydrothieno[3,4-d]thiazole core with sulfone groups distinguishes it from Les-3384’s thiopyrano[2,3-d]thiazole system . Sulfone moieties may enhance metabolic stability compared to thioether analogs. Quinazolinone-thiazole hybrids (e.g., Compound 14) exhibit antitumour activity, suggesting that the thiazole-propanamide linkage in the target compound could similarly interact with biological targets .

Substituent Effects :

  • The 4-chlorophenyl group is a common feature in anticonvulsant (Les-3384) and antitumour (Compound 14) agents, likely contributing to hydrophobic interactions with target proteins .
  • Propanamide side chains, as seen in the target compound and Compound 14, may improve solubility or binding affinity compared to bulkier substituents (e.g., trimethoxybenzyl in Compound 14) .

Synthetic Methodologies: Thiazole-containing analogs are frequently synthesized via condensation (e.g., acetophenone with hydrazides) or nucleophilic substitution (e.g., thiol-quinazolinone coupling) . Complex heterocycles like Les-3384 require multi-step fusion reactions, whereas the target compound’s synthesis might involve oxidation to introduce sulfone groups .

Research Findings and Data Analysis

Pharmacological Potential:

  • Anticonvulsant Activity : Les-3384’s efficacy in anticonvulsant screening highlights the therapeutic promise of chlorophenyl-thiazole derivatives. The target compound’s sulfone group could modulate CNS penetration or oxidative stability .
  • Antitumour Activity : Compound 14’s IC₅₀ values against cancer cell lines suggest that propanamide-thiazole systems may interfere with kinase or protease pathways. The target compound’s sulfone moiety could further enhance selectivity .

Biological Activity

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with significant potential for biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClN2O3S2
  • Molecular Weight : 358.9 g/mol
  • IUPAC Name : N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

The compound features a thieno-thiazole ring system that is known to exhibit various biological activities. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thieno-thiazole structure.
  • Introduction of the chlorophenyl group.
  • Final modification to obtain the propanamide moiety.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit promising antimicrobial properties. For instance:

  • Antifungal Activity : Studies have shown that thiazole derivatives can possess significant antifungal activity against various pathogenic fungi. Compounds structurally related to this compound have demonstrated efficacy against strains of fungi and Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It could alter receptor functions through interactions with binding sites.

These interactions can modulate various biochemical pathways leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study ReferenceBiological ActivityFindings
AntifungalSignificant activity against four pathogenic fungal strains and Mycobacterium tuberculosis.
AntimicrobialPotential interactions with bacterial enzymes leading to inhibition of growth.
Chemical ReactionsDemonstrated reactivity in oxidation and substitution reactions relevant for drug development.

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